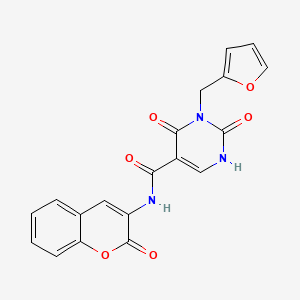

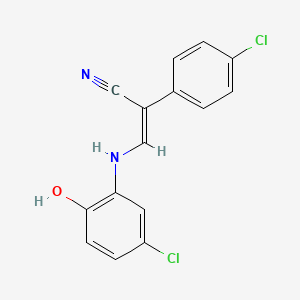

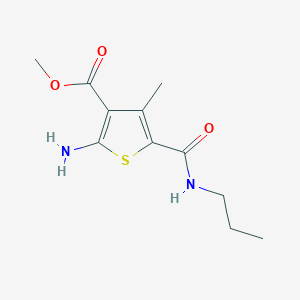

![molecular formula C20H15FN2O2S B2443805 1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-62-7](/img/structure/B2443805.png)

1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a thieno[3,2-d]pyrimidine core, a fluorophenyl group, and a methylphenyl group .

Molecular Structure Analysis

The thieno[3,2-d]pyrimidine core of the molecule is a bicyclic system containing a thiophene (a five-membered ring with one sulfur atom) fused to a pyrimidine (a six-membered ring with two nitrogen atoms). The fluorophenyl and methylphenyl groups are likely to influence the electronic properties of the molecule and may enhance its ability to interact with biological targets .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines, like other heterocyclic compounds, can undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the other functional groups present on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity (fat-solubility), which could influence its absorption and distribution in the body .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thienopyrimidine family, which has been explored for various biological activities due to its unique chemical structure. The synthesis of thienopyrimidine derivatives, including those related to 1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, often involves cyclization reactions that yield compounds with potential biological activities. For instance, El-Gazzar, Hussein, and Aly (2006) synthesized a series of thienopyrimidine derivatives, demonstrating their potential for high biological activities, including inhibitory effects on adenosine kinase, platelet aggregation, antileukemia, and anticancer activities El-Gazzar, Hussein, & Aly, 2006.

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of thienopyrimidine derivatives provide insights into their potential applications in drug design and development. Trilleras et al. (2009) studied the crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing details about hydrogen bonding and pi-pi stacking interactions that could influence the biological activities of these compounds Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009.

Antagonistic Properties and Receptor Binding

The exploration of thienopyrimidine derivatives as receptor antagonists is another area of research interest. Guo et al. (2003) synthesized a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists, highlighting the importance of specific structural features for receptor binding and antagonistic activity. This research opens avenues for the development of new therapeutics targeting reproductive diseases Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003.

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended biological target. Many drugs work by binding to proteins in the body and modulating their activity. The thieno[3,2-d]pyrimidine core, the fluorophenyl group, and the methylphenyl group could all contribute to the binding of the molecule to its target .

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S/c1-13-4-2-3-5-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-6-8-15(21)9-7-14/h2-11,17-18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMWCVQTXEPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2443723.png)

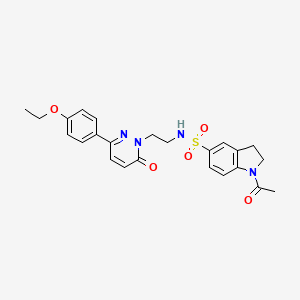

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2443741.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2443744.png)

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2443745.png)